molecular formula C14H20N2O3S B4441414 N-cyclopentyl-2-methyl-3-[(methylsulfonyl)amino]benzamide

N-cyclopentyl-2-methyl-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4441414
M. Wt: 296.39 g/mol
InChI Key: BFQIUGUKKBLYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-methyl-3-[(methylsulfonyl)amino]benzamide, also known as CPI-455, is a novel small molecule inhibitor that has been developed for use in scientific research. It is a potent and selective inhibitor of the histone lysine-specific demethylase 1 (LSD1), which plays a key role in epigenetic regulation.

Mechanism of Action

N-cyclopentyl-2-methyl-3-[(methylsulfonyl)amino]benzamide works by binding to the active site of LSD1, preventing it from demethylating histones. This leads to increased levels of histone methylation, which in turn alters gene expression. The specific mechanism by which this occurs is still being studied, but it is thought to involve the recruitment of other proteins that regulate gene expression.
Biochemical and Physiological Effects:
N-cyclopentyl-2-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to have a number of biochemical and physiological effects, including increased histone methylation, altered gene expression, and inhibition of tumor growth in animal models of cancer. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopentyl-2-methyl-3-[(methylsulfonyl)amino]benzamide for lab experiments is its potency and selectivity for LSD1, which allows for precise modulation of epigenetic regulation. However, one limitation is that it is still a relatively new compound, and further studies are needed to fully understand its effects and potential applications.

Future Directions

There are several potential future directions for research involving N-cyclopentyl-2-methyl-3-[(methylsulfonyl)amino]benzamide. One area of interest is in the development of combination therapies for cancer, where N-cyclopentyl-2-methyl-3-[(methylsulfonyl)amino]benzamide could be used in conjunction with other drugs to enhance their efficacy. Another potential direction is in the study of neurological disorders, where aberrant epigenetic regulation has been implicated in disease pathogenesis. Overall, N-cyclopentyl-2-methyl-3-[(methylsulfonyl)amino]benzamide represents a promising tool for the study of epigenetics and its role in disease.

Scientific Research Applications

N-cyclopentyl-2-methyl-3-[(methylsulfonyl)amino]benzamide has been used in a variety of scientific research studies, particularly in the field of epigenetics. It has been shown to be a potent and selective inhibitor of LSD1, leading to increased histone methylation and altered gene expression. This has important implications for the study of various diseases, including cancer, where aberrant epigenetic regulation is often observed.

properties

IUPAC Name

N-cyclopentyl-3-(methanesulfonamido)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-10-12(14(17)15-11-6-3-4-7-11)8-5-9-13(10)16-20(2,18)19/h5,8-9,11,16H,3-4,6-7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQIUGUKKBLYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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